molecular formula C11H13F2N B15316439 3-(3,4-Difluorophenyl)-2-methylpyrrolidine

3-(3,4-Difluorophenyl)-2-methylpyrrolidine

Cat. No.: B15316439
M. Wt: 197.22 g/mol
InChI Key: OTMSVRWOJMNAQZ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-2-methylpyrrolidine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a difluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine typically involves the reaction of 3,4-difluorobenzaldehyde with 2-methylpyrrolidine under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride in an organic solvent like ethanol. The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3,4-Difluorophenyl)-2-methylpyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Difluorophenyl)pyrrolidine
  • 2-Methylpyrrolidine
  • 3,4-Difluorophenylamine

Uniqueness

3-(3,4-Difluorophenyl)-2-methylpyrrolidine is unique due to the presence of both the difluorophenyl and methyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and specificity towards certain molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-2-methylpyrrolidine

InChI

InChI=1S/C11H13F2N/c1-7-9(4-5-14-7)8-2-3-10(12)11(13)6-8/h2-3,6-7,9,14H,4-5H2,1H3

InChI Key

OTMSVRWOJMNAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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